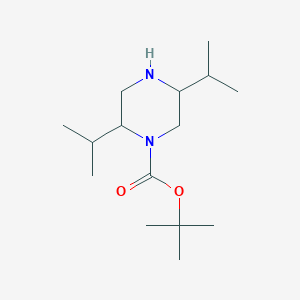
Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the piperazine family Piperazine derivatives are widely used in pharmaceuticals due to their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and isopropyl bromide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new piperazine derivatives with different functional groups.
Applications De Recherche Scientifique
Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mécanisme D'action
The mechanism of action of tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The piperazine ring provides conformational flexibility, allowing the compound to interact with different macromolecules effectively .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl piperazine-1-carboxylate
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 2,5-bis(propan-2-yl)piperazine-1-carboxylate is unique due to the presence of two isopropyl groups on the piperazine ring, which imparts distinct physicochemical properties and potential biological activities. This structural uniqueness makes it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C15H30N2O2 |
|---|---|
Poids moléculaire |
270.41 g/mol |
Nom IUPAC |
tert-butyl 2,5-di(propan-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O2/c1-10(2)12-9-17(13(8-16-12)11(3)4)14(18)19-15(5,6)7/h10-13,16H,8-9H2,1-7H3 |
Clé InChI |
AHJQMGVFZLEAIU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CNC(CN1C(=O)OC(C)(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B15229842.png)
![tert-Butyl 2-hydroxy-1-methyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B15229850.png)
![3-Tert-butyl 2-methyl 3-azabicyclo[4.1.0]heptane-2,3-dicarboxylate](/img/structure/B15229858.png)

![tert-Butyl 5-formyl-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B15229876.png)

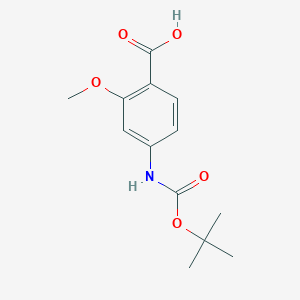

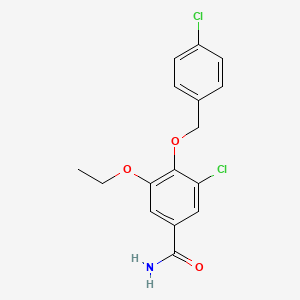
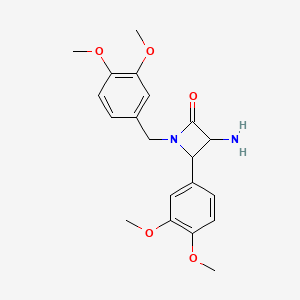
![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B15229901.png)
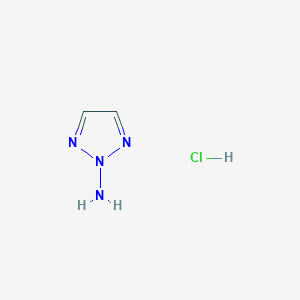
![3-Methylidenebicyclo[3.2.1]octan-8-ol](/img/structure/B15229913.png)
